molecular formula C21H25FO5 B15130097 2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde

2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde

Cat. No.: B15130097
M. Wt: 376.4 g/mol
InChI Key: LZKUFOVZLUZXJZ-UHFFFAOYSA-N
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Description

2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde is a synthetic organic compound. It belongs to the class of steroids and is characterized by its complex polycyclic structure. This compound is notable for its fluorine substitution, which can significantly influence its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 9th position, often using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Hydroxylation: Introduction of hydroxyl groups at the 11th and 17th positions, which can be achieved through oxidation reactions using agents like osmium tetroxide or potassium permanganate.

    Ketone Formation: Formation of the keto group at the 3rd position, typically through oxidation reactions using reagents like chromium trioxide or pyridinium chlorochromate.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core structure, which involves cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex steroid derivatives. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its fluorinated structure can influence its interaction with biological targets, making it a subject of interest in pharmacology and toxicology studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The fluorine substitution can enhance the compound’s stability and bioavailability, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to receptors or enzymes, influencing various biochemical pathways. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Fludrocortisone acetate: A corticosteroid with similar structural features but different functional groups.

    Budesonide: Another corticosteroid with a similar cyclopenta[a]phenanthrene core but different substitutions.

    Betamethasone dipropionate: A glucocorticoid with structural similarities but different pharmacological properties.

Uniqueness

The uniqueness of 2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde lies in its specific substitution pattern, particularly the fluorine atom at the 9th position. This substitution can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H25FO5

Molecular Weight

376.4 g/mol

IUPAC Name

2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde

InChI

InChI=1S/C21H25FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,11,14-16,25,27H,3-4,6,8,10H2,1-2H3

InChI Key

LZKUFOVZLUZXJZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC43C)F)O

Origin of Product

United States

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